![molecular formula C20H27NO5S B2798438 benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt CAS No. 63219-55-6](/img/structure/B2798438.png)
benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt
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Description
Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt, also known as benzyl (2S)-2-aminohexanoate tosylate, is an organic compound with a molecular formula of C13H20N2O3S. It is a white, crystalline solid that is soluble in water and a variety of organic solvents. It has a molecular weight of 284.36 g/mol. Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt is used in a wide range of scientific and industrial applications, including drug development, analytical chemistry, and biochemistry.
Scientific Research Applications
Catalysis and Synthesis
- Benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt has been utilized in the synthesis and characterization of derivatives such as benzoxazoles and benzothiazoles, catalyzed by p-toluene sulfonic acid (p-TSA) (2020†Consensus).
Liquid Crystalline Properties
- The compound has been studied for its role in the formation of ionic liquid crystals derived from dl-Phenylalanine, showcasing its potential in the development of new materials with unique optical behaviors and toxicological profiles (2019†Consensus).
Biochemical Applications
- In biochemistry, the compound has been used in the multigram synthesis of disaccharide repeating units of chondroitin 4- and 6-sulfates, highlighting its utility in complex biochemical syntheses (1998†Consensus).
Polymer Chemistry
- In polymer chemistry, it has been applied in the novel fluorination of polystyrene sulfonic acid resin by CF3SO3H, demonstrating its significance in enhancing the acid strength and stability of materials (2015†Consensus).
Enzyme Inhibition
- The compound has been explored for its inhibitory action against enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating its potential in the development of therapeutic agents (2018†Consensus).
Material Science
- Its application in material science is evident in the synthesis of sulfonic acid salts, which have been studied for their liquid crystalline properties, offering insights into the development of new materials with enhanced solubility and optics (2020†Consensus).
Organic Reactions
- The compound plays a role in various organic reactions, such as in the preparation of sulfinate esters and allylic sulfones, demonstrating its versatility in organic chemistry (2017†Consensus).
properties
IUPAC Name |
benzyl (2S)-2-aminohexanoate;4-methylbenzenesulfonic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2.C7H8O3S/c1-2-3-9-12(14)13(15)16-10-11-7-5-4-6-8-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-8,12H,2-3,9-10,14H2,1H3;2-5H,1H3,(H,8,9,10)/t12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHIQHCDQIIQCQ-YDALLXLXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)OCC1=CC=CC=C1)N.CC1=CC=C(C=C1)S(=O)(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
benzyl (2S)-2-aminohexanoate; toluene-4-sulfonic acid salt |
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